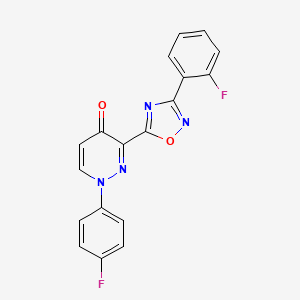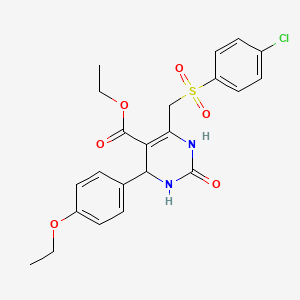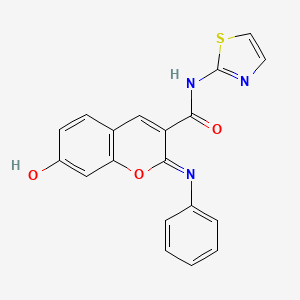
1-(4-fluorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-fluorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one" is a derivative of pyridazinone, which is a class of compounds known for their wide spectrum of biological activities. Pyridazinones have been extensively studied due to their potential fungicidal, anticancer, antiangiogenic, antioxidant, and antimicrobial properties .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multistep reactions, starting from various precursors such as chloropyridazine, cyanoacetic acid hydrazide, or chloroacetyl chloride . For instance, the synthesis of related compounds has been achieved by coupling reactions followed by intramolecular cyclization . The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as NMR, IR, Mass spectrometry, and sometimes X-ray crystallography .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including those with 1,3,4-oxadiazole rings, has been studied using various techniques. Single crystal X-ray diffraction studies have revealed that these compounds can belong to the monoclinic system with specific lattice parameters . Theoretical studies, including structural optimization and frequency calculation at the B3LYP/6-31+G* level, have provided insights into the planarity of the molecule and the absence of symmetry .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, leading to the formation of a wide array of heterocyclic compounds. These reactions include the formation of hydrazono derivatives, thiazole derivatives, coumarin derivatives, and alkenyl derivatives, among others . The versatility of the pyridazinone scaffold allows for the synthesis of benzo-annelated heterocycles and diazaacridones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives have been explored through experimental and theoretical methods. The IR spectrum, Raman spectrum, and thermodynamic properties under different temperatures have been calculated for related compounds . These studies help in understanding the reactivity and stability of the compounds, which are crucial for their biological applications.
Biological Activity Analysis
The biological activities of pyridazinone derivatives have been extensively evaluated. Fungicidal activity against wheat leaf rust has been observed, with the activity being influenced by the nature of the substituents . Anticancer, antiangiogenic, and antioxidant activities have been reported, with some compounds showing inhibitory effects on human cancer cell lines and proangiogenic cytokines . Antimicrobial and antiviral activities have also been documented, with some derivatives showing potent activity against various pathogens .
Applications De Recherche Scientifique
Antimicrobial Activity :
- A study by Abou-Elmagd et al. (2015) synthesized various heterocycles, including pyridazin-3(4H)-ones and 1,3,4-oxadiazoles, demonstrating antimicrobial activities against several bacteria and fungi.
- Naik et al. (2022) synthesized (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives showing antimicrobial properties.
- Qin et al. (2020) developed novel pyridazinone derivatives with the 1,3,4-thiadiazole moiety, which showed inhibitory activity against bacterial strains.
Anticancer Activity :
- The work by Kamble et al. (2015) on pyridazinone derivatives found some compounds exhibiting inhibitory activity very close to standard methotrexate, suggesting potential as anticancer agents.
- Naik et al. (2022) also reported significant anti-cancer activity in their synthesized compounds.
Antioxidant Activity :
- Kamble et al. (2015) included a study where the synthesized pyridazinone derivatives were screened for antioxidant activities, with one compound showing better activity than ascorbic acid.
- Kerimov et al. (2012) synthesized 1,3,4-oxadiazoles bearing a benzimidazole moiety, which showed promising antioxidant properties.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N4O2/c19-11-5-7-12(8-6-11)24-10-9-15(25)16(22-24)18-21-17(23-26-18)13-3-1-2-4-14(13)20/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIPVNLBETYVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001516.png)


![3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile](/img/structure/B3001522.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3001523.png)
![(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide](/img/structure/B3001524.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3001525.png)
![(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001528.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B3001530.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B3001536.png)